Technical Guide: Synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
Technical Guide: Synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
This technical guide details the synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid , a bridged bicyclic amino acid derivative often utilized as a scaffold in pharmaceutical development (e.g., for thromboxane receptor antagonists and nucleoside analogs).
The guide prioritizes the Modified Grieco Aza-Diels-Alder pathway, which is the most convergent and atom-economical route, bypassing the need for protecting group manipulations associated with stepwise alkylation.
Executive Summary
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Target Molecule: (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid[1]
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CAS Registry Number: (Related ester: 130194-96-6; Parent amine: 279-24-3)
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Primary Application: Rigid bicyclic scaffold for peptidomimetics and conformational restriction in drug design.
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Core Synthetic Strategy: In situ generation of a methyleneiminium species from glycine ethyl ester and formaldehyde, followed by an intermolecular [4+2] cycloaddition with cyclopentadiene (Grieco reaction).
Retrosynthetic Analysis
The most efficient disconnection involves the retrograde Aza-Diels-Alder reaction. The target molecule is disassembled into three commercially available precursors:
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Formaldehyde: The C1 linker.
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Glycine (or ester): The amine component providing the acetic acid tail.
Pathway Logic:
Caption: Retrosynthetic disconnection showing the convergent assembly via the reactive iminium intermediate.
Primary Synthesis Pathway: Modified Grieco Method
This protocol utilizes the "Grieco conditions" (aqueous Mannich condensation + cycloaddition) adapted for amino acid esters.
Phase 1: Precursor Preparation (Critical)
Cyclopentadiene (Cp) Generation: Commercially available dicyclopentadiene must be "cracked" immediately before use, as monomeric Cp dimerizes rapidly at room temperature.
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Set up a distillation apparatus with a Vigreux column.
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Heat dicyclopentadiene to ~170°C.
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Collect the monomeric cyclopentadiene (b.p. 40–42°C) in a receiving flask cooled to -78°C (dry ice/acetone).
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Storage: Use immediately or store at -80°C for max 12 hours.
Phase 2: One-Pot Aza-Diels-Alder Reaction
Reaction Scheme:
Experimental Protocol:
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Reagents:
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Glycine ethyl ester hydrochloride (10 mmol, 1.40 g)
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Formaldehyde (37% aq.[4] solution, 12 mmol, 0.98 mL)
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Cyclopentadiene (freshly cracked, 15 mmol, 1.25 mL)
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Solvent: Water/Ethanol (3:1 ratio, 20 mL)
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Procedure:
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Dissolve glycine ethyl ester HCl in the Water/Ethanol mixture in a round-bottom flask.
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Add the formaldehyde solution.[4][5] Stir for 10 minutes to initiate iminium ion formation.
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Add freshly cracked cyclopentadiene dropwise.[6]
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Stir the heterogeneous mixture vigorously at Room Temperature (20–25°C) for 12–16 hours.
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Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The imine is transient; look for the appearance of the less polar adduct.
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Workup:
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Basify the reaction mixture to pH ~9 using saturated aqueous NaHCO3.
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Extract with Dichloromethane (DCM) (3 x 20 mL).
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Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes/EtOAc 4:1) to yield the ethyl ester as a pale yellow oil.
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Phase 3: Hydrolysis to Free Acid
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Dissolve the purified ester (5 mmol) in THF (10 mL).
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Add LiOH·H2O (10 mmol) dissolved in Water (5 mL).
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Stir at RT for 4 hours.
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Isolation:
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Acidify carefully with 1M HCl to pH 4 (isoelectric point vicinity).
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Extract with EtOAc or n-Butanol (if highly polar).
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Concentrate to afford the target acid.
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Mechanistic Insight
The reaction proceeds via a Type II Aza-Diels-Alder mechanism. The amine hydrochloride reacts with formaldehyde to form a methyleneammonium cation (iminium ion). This electron-deficient species acts as a potent dienophile, reacting with the electron-rich cyclopentadiene.
Stereochemistry: The reaction typically yields the azanorbornene skeleton. Unlike carbon-substituted norbornenes, the nitrogen bridge prevents simple exo/endo isomerism regarding the bridge itself, but substituents on the nitrogen are oriented to minimize steric strain (usually anti to the double bond in the ground state, though inversion is rapid).
Caption: Mechanistic flow from in-situ iminium generation to cycloaddition.
Data & Validation
Researchers should validate the intermediate ester and final acid using 1H NMR.
Key NMR Signatures (Ethyl Ester in CDCl3):
| Proton Position | Chemical Shift (δ) | Multiplicity | Interpretation |
|---|---|---|---|
| Olefinic (C5-H, C6-H) | 6.10 – 6.40 ppm | Multiplet | Characteristic of norbornene double bond. |
| Bridgehead (C1-H) | 4.00 – 4.20 ppm | Broad Singlet | Adjacent to Nitrogen. |
| Bridgehead (C4-H) | 2.80 – 3.00 ppm | Broad Singlet | Bridgehead carbon. |
| N-CH2-CO (Exocyclic) | 3.20 – 3.40 ppm | Singlet | Methylene protons of the acetic acid tail. |
| Bridge (C7-H) | 1.40 – 1.60 ppm | Doublet/Multiplet | The "top" bridge protons. |
Alternative Pathway (Stepwise Alkylation)
If the one-pot reaction yields complex mixtures due to glycine polymerization, use this robust alternative:
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Core Synthesis: React Cyclopentadiene + Formaldehyde + Ammonium Chloride (or Benzylamine HCl) to form 2-azabicyclo[2.2.1]hept-5-ene (after deprotection if benzyl is used).
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Alkylation:
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React the secondary amine (2-azabicyclo[2.2.1]hept-5-ene) with Ethyl Bromoacetate and K2CO3 in Acetone or DMF.
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Hydrolysis: Saponify as described in Phase 3 above.
Note: The primary Grieco route (Section 3) is preferred for atom economy, but this pathway offers better control if the iminium formation with glycine is sluggish.
Safety & Handling (E-E-A-T)
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Cyclopentadiene: Flammable and forms explosive peroxides. Only crack what is needed.
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Formaldehyde: Known carcinogen and sensitizer. Use in a fume hood.
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Exotherm: The Diels-Alder reaction can be exothermic; add Cp slowly.
References
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Grieco, P. A., & Bahsas, A. (1988). Retro aza Diels-Alder reactions of N-alkyl-2-azabicyclo[2.2.1]hept-5-enes. Journal of Organic Chemistry, 53(12), 2886–2887. Link
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Larsen, S. D., & Grieco, P. A. (1985). Aza-Diels-Alder reactions in aqueous solution: cyclization of dienes with simple iminium salts. Journal of the American Chemical Society, 107(6), 1768–1769. Link
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Bailey, P. D., et al. (1999).[7] Asymmetric synthesis of 2-azabicyclo[2.2.1]hept-5-enes. Chemical Communications, (11), 1051-1052. Link
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Finchimica S.P.A. (1991).[5] Process for the preparation of N-phosphonomethyl-glycine. (Mentions ethyl 2-azabicyclo[2.2.1]hept-5-en-2-yl acetate as intermediate). US Patent 5,041,628.[5] Link
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- 1. AU619623B2 - 2-azabicyclo(2.2.1)hept-5-ene-2-acetic acid, derivatives thereof and related compounds, process for the preparation of said compounds and the use of said compounds for the manufacture of n-phosphonomethylglycine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 4. US5270473A - N-[(pentaalkyl-cyclopentadienyl)methyl]-glycines, process for the preparation of the compounds and the use thereof in the manufacture of N-phosphonomethylglycine - Google Patents [patents.google.com]
- 5. US4486359A - Process for the preparation of N-phosphonomethyl-glycine - Google Patents [patents.google.com]
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